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Executive Summary
AZD8055 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the

mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTOR

Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive

blockade of the mTOR signaling pathway.[4][5] This dual inhibitory action overcomes some of

the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which

primarily target mTORC1. The capacity of AZD8055 to inhibit both complexes results in the

suppression of downstream signaling, leading to the inhibition of cell proliferation, induction of

apoptosis, and autophagy in various cancer cell lines.[3][6][7] Preclinical and early clinical

studies have demonstrated its anti-tumor activity in a range of solid tumors and hematological

malignancies.[4][7][8]

Core Mechanism of Action: Dual mTORC1/mTORC2
Inhibition
The central mechanism of action of AZD8055 is its ability to act as an ATP-competitive inhibitor

of the mTOR kinase domain.[2][5] This directly prevents the phosphorylation of mTOR's

downstream targets. Unlike allosteric inhibitors like rapamycin that only partially inhibit

mTORC1 and can lead to a feedback activation of Akt signaling via mTORC2, AZD8055

effectively blocks both complexes.[5][8][9]
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mTORC1 Inhibition: AZD8055 inhibits mTORC1, leading to the dephosphorylation of its key

substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-

BP1).[4][6] This results in the suppression of protein synthesis and cell growth.[10]

mTORC2 Inhibition: By inhibiting mTORC2, AZD8055 prevents the phosphorylation of Akt at

serine 473 (S473), a critical step for full Akt activation.[4][5] This abrogates the feedback loop

often seen with rapalogs and leads to the inhibition of Akt-mediated cell survival signals.[11]

The simultaneous inhibition of both mTORC1 and mTORC2 by AZD8055 results in a more

complete shutdown of the PI3K/Akt/mTOR pathway, a signaling cascade frequently

dysregulated in cancer.[8]

Quantitative Data
Table 1: In Vitro Potency of AZD8055 in Various Cell
Lines

Cell Line Cancer Type IC50 (nM) Reference

MDA-MB-468 Breast Cancer 0.8 [3]

U87MG Glioblastoma 53 [3]

A549 Lung Cancer 50 [3]

H838 Lung Cancer 20 [3]

Hep-2 Laryngeal Cancer
Dose-dependent

inhibition
[6]

TamR (MCF7-derived)
Tamoxifen-Resistant

Breast Cancer
18 [12]

MCF7-X

Estrogen Deprivation-

Resistant Breast

Cancer

24 [12]

PC-3RR
Rapamycin-Resistant

Prostate Cancer
< 30 [13]

PPTP Panel (Median) Pediatric Cancers 24.7 (relative) [14]
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Table 2: Pharmacokinetic Parameters of AZD8055 in
Humans (Phase I Clinical Trial)

Parameter Value Reference

Median Tmax (single dose) ~0.5 h [8][15]

Mean t1/2 (single dose) 2.4 h [15]

Mean t1/2 (steady state) 2.7 h [15]

Apparent Volume of

Distribution (Vss/F)
2400 L (at 90 mg) [15]

Apparent Clearance (Cl/F) 950 L/h (at 90 mg) [15]

Maximum Tolerated Dose

(MTD)
90 mg BID [8][9]

Signaling Pathways
The following diagram illustrates the central role of AZD8055 in inhibiting the mTOR signaling

pathway.
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Caption: AZD8055 inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols
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Cell Proliferation Assay (MTT Assay)
This protocol is based on methodologies described for determining the effect of AZD8055 on

cancer cell viability.[6]

Cell Seeding: Plate cells (e.g., Hep-2) in 96-well plates at a density of 5 x 10³ cells per well

and incubate overnight.

Treatment: Treat cells with varying concentrations of AZD8055 (e.g., 0.8, 2.6, 8, 26, 80, and

260 µg/L) for 24, 48, or 72 hours.

MTT Addition: Add 10 µL of MTT reagent (1 mg/mL) to each well and incubate for 4 hours at

37°C.

Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Data Acquisition: Measure the spectrophotometric absorbance at 490 nm using a 96-well

plate reader.

Western Blot Analysis for Phosphorylated Proteins
This protocol is a generalized procedure based on multiple studies investigating the effect of

AZD8055 on protein phosphorylation.[6][16][17]

Cell Lysis: Treat cells with desired concentrations of AZD8055 for the specified time. Lyse the

cells on ice with an appropriate lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated proteins of interest (e.g., p-Akt S473, p-S6 S235/236, p-4E-BP1 T37/46)

overnight at 4°C. Also, probe for total protein and a loading control (e.g., β-actin).

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry: Quantify the band intensity using densitometry software.

Experimental Workflows
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Caption: Workflow for evaluating the in vitro efficacy of AZD8055.
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Caption: Workflow for a typical in vivo xenograft study with AZD8055.

Mechanisms of Resistance
While AZD8055 overcomes the feedback activation of Akt seen with rapalogs, resistance can

still emerge. One identified mechanism involves the feedback activation of receptor tyrosine

kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[11] Inhibition of Akt

by AZD8055 can lead to the transcriptional upregulation of EGFR, which in turn can reactivate

pro-survival signaling pathways.[11] This suggests that combination therapies, for instance with

EGFR inhibitors, may be a strategy to overcome resistance to AZD8055 in certain contexts.
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Conclusion
AZD8055 is a potent dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of

action. Its ability to comprehensively block the mTOR signaling pathway provides a strong

rationale for its investigation as an anti-cancer agent. The data summarized herein, from in vitro

potency and signaling studies to in vivo efficacy and clinical pharmacokinetics, provide a solid

foundation for further research and development. Understanding the molecular intricacies of its

action and potential resistance mechanisms will be crucial for optimizing its clinical application

and identifying effective combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. stemcell.com [stemcell.com]

2. medchemexpress.com [medchemexpress.com]

3. selleckchem.com [selleckchem.com]

4. AZD8055 [openinnovation.astrazeneca.com]

5. researchgate.net [researchgate.net]

6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal
carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

7. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute
myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced
solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

9. aacrjournals.org [aacrjournals.org]

10. Facebook [cancer.gov]

11. mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to
Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15581992?utm_src=pdf-custom-synthesis
https://www.stemcell.com/products/azd8055.html
https://www.medchemexpress.com/AZD-8055.html
https://www.selleckchem.com/products/AZD8055.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8055.html
https://www.researchgate.net/figure/AZD8055-inhibits-rapamycin-resistant-functions-of-mTORC1-and-the-simultaneous-inhibition_fig2_40759356
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pubmed.ncbi.nlm.nih.gov/22143671/
https://pubmed.ncbi.nlm.nih.gov/22143671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461162/
https://aacrjournals.org/mct/article/10/11_Supplement/A168/238767/Abstract-A168-First-results-from-a-phase-I-trial
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/mtor-kinase-inhibitor-azd8055
https://pmc.ncbi.nlm.nih.gov/articles/PMC4346894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4346894/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine
resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

13. aacrjournals.org [aacrjournals.org]

14. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric
Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

15. ascopubs.org [ascopubs.org]

16. Pan-Mammalian Target of Rapamycin (mTOR) Inhibitor AZD8055 Primes
Rhabdomyosarcoma Cells for ABT-737-induced Apoptosis by Down-regulating Mcl-1 Protein
- PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [AZ8010 mechanism of action]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15581992#az8010-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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